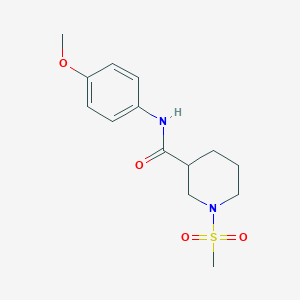
N-(4-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C14H20N2O4S and its molecular weight is 312.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation for Serotonin Receptor Agonism
Research has indicated the utility of N-(4-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide derivatives in the development of compounds with potential serotonin receptor agonism. For example, benzamide derivatives synthesized with variations in the piperidine ring have shown to accelerate gastric emptying and increase the frequency of defecation, suggesting potential as prokinetic agents with selectivity towards 5-HT4 receptors. This specific research area explores the chemical synthesis and pharmacological evaluation of these derivatives, highlighting their significance in addressing gastrointestinal motility disorders without the side effects commonly associated with 5-HT3 and dopamine D2 receptor binding affinity (Sonda et al., 2004).
Radioligand Development for PET Imaging
Another application of related compounds is in the development of radioligands for positron emission tomography (PET) imaging. For instance, 18F-Mefway, a compound related by its functional groups and structural motifs, has been evaluated for its potential in quantifying 5-HT1A receptors in human subjects. This comparison with 18F-FCWAY highlights the ongoing efforts in refining PET imaging tools for better clinical and research outcomes, especially in neurology and pharmacology. Despite challenges such as lower regional uptake compared to 18F-FCWAY, 18F-Mefway's resistance to in vivo defluorination offers a distinct advantage, demonstrating the compound's potential in neuroimaging applications (J. Choi et al., 2015).
Exploration in Medicinal Chemistry
Furthermore, the structural exploration of this compound derivatives extends into broader medicinal chemistry applications, including the synthesis of novel compounds with potential biological activities. For example, modifications and evaluations of such derivatives have led to the discovery of compounds with promising pharmacological profiles, particularly in the context of gastrointestinal motility and oral bioavailability. This research underscores the compound's versatility and potential as a scaffold for developing new therapeutic agents with enhanced efficacy and reduced side effects (S. Sonda et al., 2003).
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-20-13-7-5-12(6-8-13)15-14(17)11-4-3-9-16(10-11)21(2,18)19/h5-8,11H,3-4,9-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXZRDKBTPHFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333054 |
Source


|
| Record name | N-(4-methoxyphenyl)-1-methylsulfonylpiperidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204960 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
838890-80-5 |
Source


|
| Record name | N-(4-methoxyphenyl)-1-methylsulfonylpiperidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/no-structure.png)

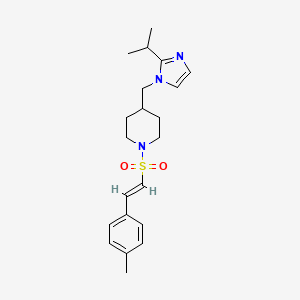
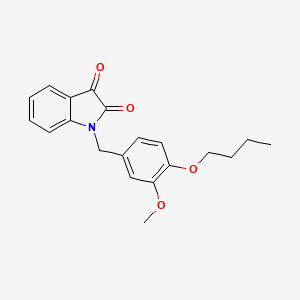
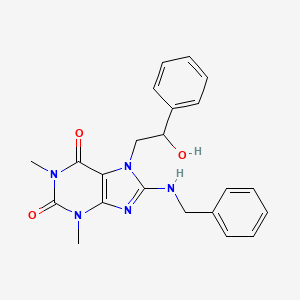
![3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2420396.png)
![ethyl 2-(4-benzoylbenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2420397.png)
![3-butyl-9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2420398.png)
![2-[5-(PHENOXYMETHYL)FURAN-2-YL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2420399.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B2420400.png)
![Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2420403.png)
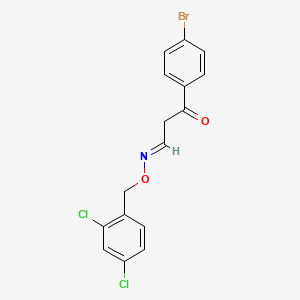
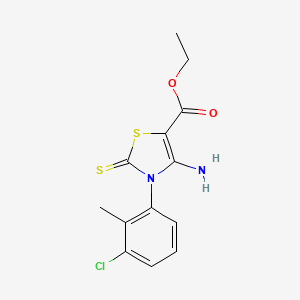
![(E)-3-((5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2420408.png)
